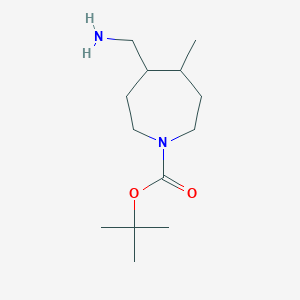

1-(2-Aminoethyl)-3-(thiophen-2-yl)urea hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

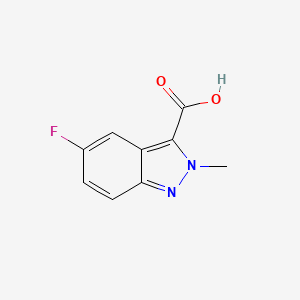

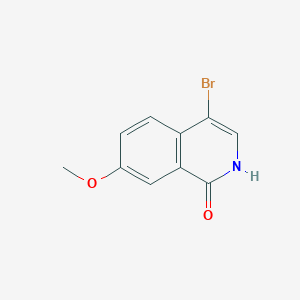

1-(2-Aminoethyl)-3-(thiophen-2-yl)urea hydrochloride, also known as 2-AETU or 2-AETUHCl, is an organic compound that has been widely used in the scientific research community for its various applications. It is an amino acid derivative, which is a type of organic compound that contains both an amine and a carboxylic acid functional group. 2-AETUHCl has been found to be a highly efficient reagent for the synthesis of thiophenyl-substituted amines, which are important synthetic intermediates for the preparation of various biologically active compounds. In addition, 2-AETUHCl has been used in a variety of other scientific research applications, including enzyme inhibition, protein-protein interaction studies, and drug discovery.

Aplicaciones Científicas De Investigación

Urea and Thiourea Derivatives as Catalytic Agents

Urea derivatives, including thiourea counterparts, have been extensively studied for their catalytic properties, particularly in facilitating the cleavage of amide bonds. Such chemical processes are crucial in a variety of biochemical and industrial applications, including the development of pharmaceuticals and agrochemicals. For example, research on cobalt(III) amine complexes interacting with urea and thiourea compounds demonstrates their potential to mimic the function of ureases, enzymes that catalyze the hydrolysis of urea, thereby enabling nitrogen metabolism in plants (Arderne, Muller, & Nyathi, 2017).

Molecular Rearrangements and Synthesis of New Derivatives

The structural flexibility of urea derivatives allows for their involvement in molecular rearrangements, leading to the synthesis of new chemical entities. These processes are fundamental in organic chemistry and drug development, where the creation of novel molecules with potential therapeutic applications is a primary goal. An example includes the molecular rearrangement of 1-substituted ureidoquinolines to produce new indole and imidazolinone derivatives, showcasing the versatility of urea derivatives in synthetic chemistry (Klásek, Lyčka, & Holčapek, 2007).

Anticonvulsant Activity of Urea/Thiourea Derivatives

In the pharmaceutical realm, urea and thiourea derivatives have been investigated for their biological activities, including their potential as anticonvulsant agents. This is particularly relevant in the context of drug design and development, where the identification of compounds with specific therapeutic effects is crucial. A study on synthesized urea/thiourea derivatives highlighted their significant anticonvulsant activity, underscoring the potential of these compounds in the treatment of epilepsy and related disorders (Thakur, Deshmukh, Jha, & Kumar, 2017).

Urea Derivatives in Plant Biology

Beyond their applications in chemistry and medicine, urea derivatives also play roles in plant biology, acting as cytokinin-like compounds that influence cell division and differentiation. This aspect is particularly relevant in agricultural science and biotechnology, where the regulation of plant growth and development is a key area of research. Studies have identified specific urea derivatives that exhibit cytokinin-like activity, potentially offering new tools for crop improvement and management (Ricci & Bertoletti, 2009).

Propiedades

IUPAC Name |

1-(2-aminoethyl)-3-thiophen-2-ylurea;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3OS.ClH/c8-3-4-9-7(11)10-6-2-1-5-12-6;/h1-2,5H,3-4,8H2,(H2,9,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVJRNPQQLRXMPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)NC(=O)NCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetonitrile](/img/structure/B1380452.png)

![[3-(2-Amino-ethyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B1380457.png)

![4-[4-(3-Bromopropoxy)phenyl]benzonitrile](/img/structure/B1380460.png)